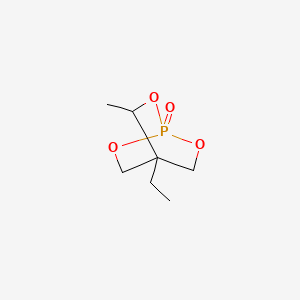
4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is a bicyclic organophosphorus compound with the molecular formula C7H13O4P. This compound is known for its unique structure, which includes a phosphorus atom integrated into a bicyclic ring system with three oxygen atoms. It is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate cyclic phosphate, which is then oxidized to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphite derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphite derivatives.
Substitution: Various substituted phosphates and phosphonates.
Scientific Research Applications
4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with metal ions and other biomolecules, thereby modulating their activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: Similar structure but lacks the methyl group at the 3-position.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-sulfide: Contains a sulfur atom instead of an oxygen atom at the 1-position.
Uniqueness
4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific steric and electronic characteristics .
Properties
CAS No. |
82515-37-5 |
|---|---|
Molecular Formula |
C7H13O4P |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
4-ethyl-3-methyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C7H13O4P/c1-3-7-4-9-12(8,10-5-7)11-6(7)2/h6H,3-5H2,1-2H3 |
InChI Key |
SKMSLZJBMOEFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















